1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a formyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The formylation of the pyrazole ring is then achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has been explored for its applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various molecular targets, influencing biological pathways .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKCOZZIGKODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578134 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508180-93-6 |
Source
|
Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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